

Spectroscopic Analysis of 2-chloro-1H-benzo[d]imidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-chloro-1H-benzo[d]imidazol-5-ol

Cat. No.: B1648249

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Disclaimer: Spectroscopic data for the specific compound **2-chloro-1H-benzo[d]imidazol-5-ol** was not found in the available literature and databases. This guide presents the available spectroscopic data for the closely related analogue, 2-chloro-1H-benzo[d]imidazole (CAS: 4857-06-1). The presented data should be considered as a reference for a structurally similar compound.

Introduction

This technical guide provides a summary of the available spectroscopic data for 2-chloro-1H-benzo[d]imidazole. The document is intended for researchers, scientists, and professionals in drug development who require reference data for the characterization of benzimidazole-based compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in a structured format for ease of comparison. Detailed experimental protocols for obtaining such data are also outlined.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-chloro-1H-benzo[d]imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 2-chloro-1H-benzo[d]imidazole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.50	s	-	NH
7.56-7.52	dd	-	C4-H & C7-H
7.22-7.11	m	-	C5-H & C6-H

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data of 2-chloro-1H-benzo[d]imidazole

Chemical Shift (δ) ppm	Assignment
150.09	C2
141.59	C7a
138.00	C3a
124.10	C5/C6
116.52	C4/C7

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-chloro-1H-benzo[d]imidazole

Wavenumber (cm ⁻¹)	Intensity	Assignment
3211	Strong, Broad	N-H Stretch
1620-1450	Medium-Strong	C=N and C=C Stretch (Aromatic)
~740	Strong	C-H Bending (Ortho-disubstituted benzene)
~800	Medium-Strong	C-Cl Stretch

Sample Preparation: KBr Pellet or Gas Phase[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 2-chloro-1H-benzo[d]imidazole

m/z	Relative Intensity (%)	Assignment
152	100	[M] ⁺ (with ³⁵ Cl)
154	33	[M+2] ⁺ (with ³⁷ Cl)
117	-	[M-Cl] ⁺
90	-	[M-Cl-HCN] ⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of 2-chloro-1H-benzo[d]imidazole is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

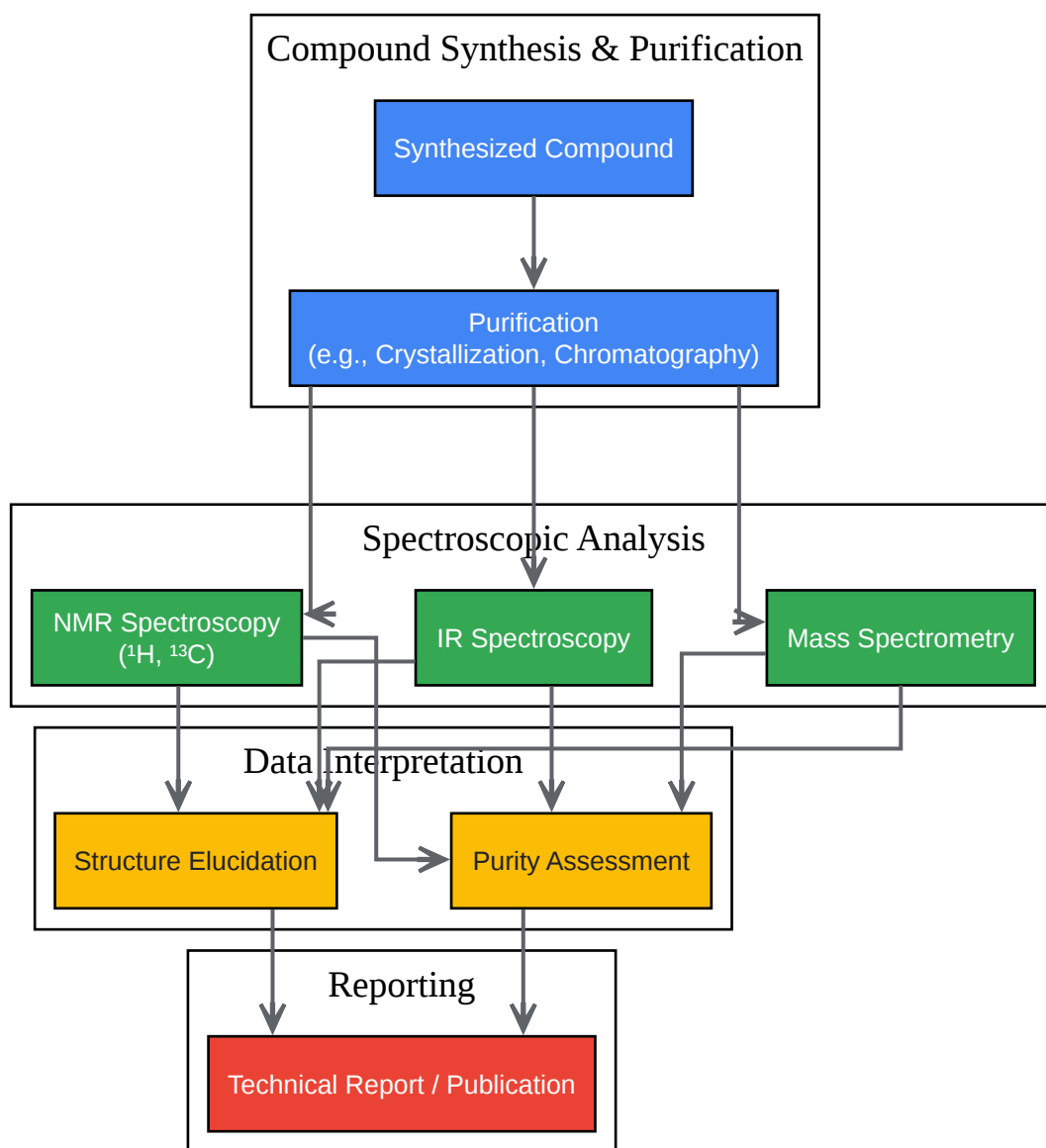
For solid-state analysis, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer.^[3] Alternatively, a gas-phase spectrum can be obtained.^[1] The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

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- 2. 2-Chlorobenzimidazole | C₇H₅ClN₂ | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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